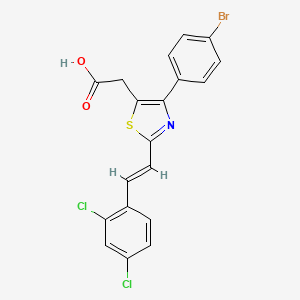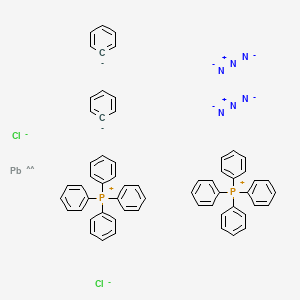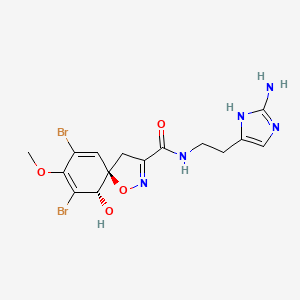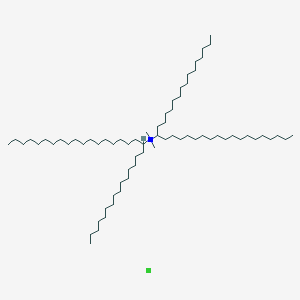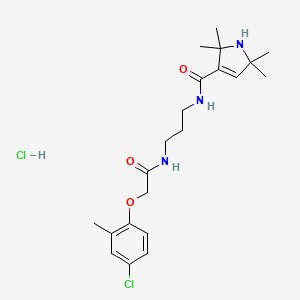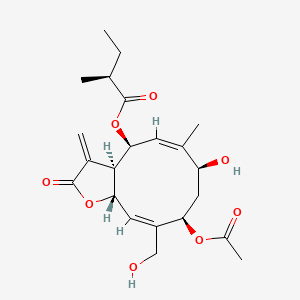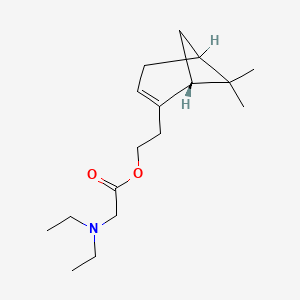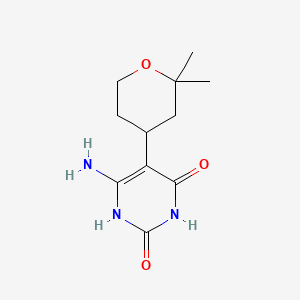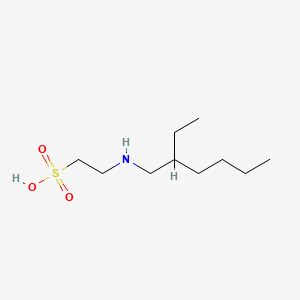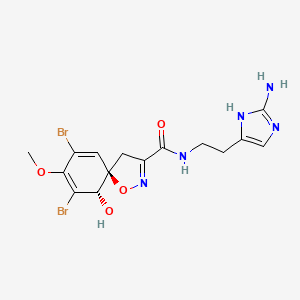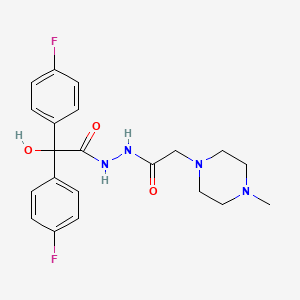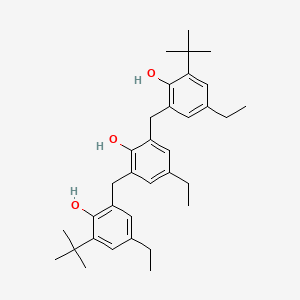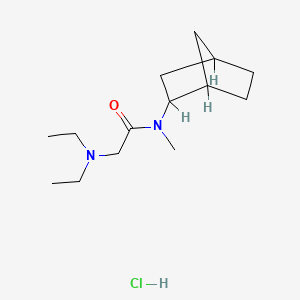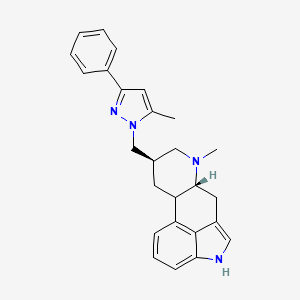
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrazole moiety separately and then attach it to the ergoline backbone.
-
Synthesis of Pyrazole Moiety
-
Attachment to Ergoline Backbone
- The synthesized pyrazole moiety is then attached to the ergoline backbone through a nucleophilic substitution reaction.
- The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and ergoline rings.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- Reduction reactions can be performed on the nitrogen atoms in the pyrazole ring.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
- Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the nitrogen atoms can lead to the formation of amines.
Aplicaciones Científicas De Investigación
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its unique reactivity and structural properties.
-
Biology
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its ability to interact with neurotransmitter receptors.
-
Industry
- Used in the development of new materials with specific electronic or optical properties.
- Investigated for its potential use in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can bind to neurotransmitter receptors, particularly those in the central nervous system.
- It may also interact with enzymes involved in neurotransmitter synthesis and degradation.
-
Pathways Involved
- The binding of the compound to its targets can modulate the activity of various signaling pathways.
- This can lead to changes in neurotransmitter levels and neuronal activity, which may underlie its therapeutic effects.
Comparación Con Compuestos Similares
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline: Similar in structure but may have different substituents on the pyrazole or ergoline rings.
5-Methyl-3-phenyl-1H-pyrazole: Lacks the ergoline backbone, which may result in different biological activities.
Ergoline derivatives: Other ergoline derivatives may have different substituents or modifications, leading to variations in their biological effects.
-
Uniqueness
- The presence of both the pyrazole moiety and the ergoline backbone in 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- gives it unique structural and functional properties.
- This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Propiedades
Número CAS |
115219-09-5 |
|---|---|
Fórmula molecular |
C26H28N4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(6aR,9R)-7-methyl-9-[(5-methyl-3-phenylpyrazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C26H28N4/c1-17-11-24(19-7-4-3-5-8-19)28-30(17)16-18-12-22-21-9-6-10-23-26(21)20(14-27-23)13-25(22)29(2)15-18/h3-11,14,18,22,25,27H,12-13,15-16H2,1-2H3/t18-,22?,25-/m1/s1 |
Clave InChI |
HNSCQGABZZODTA-LCLGPDGMSA-N |
SMILES isomérico |
CC1=CC(=NN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC(=NN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


